
(E)-2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)ethenesulfonamide
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Description
(E)-2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)ethenesulfonamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Biological Activity
(E)-2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)ethenesulfonamide is a compound of interest due to its potential biological activities, particularly as an endothelin receptor antagonist. This article discusses its biological activity, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An ethenesulfonamide core.
- A pyridin-2-yl group.
- An imidazole moiety.
These structural components contribute to its biological properties, especially in relation to receptor interactions.
Endothelin Receptor Antagonism
Research indicates that ethenesulfonamide derivatives, including the compound , exhibit significant activity as endothelin receptor antagonists . Endothelin receptors (ETA and ETB) are critical in various cardiovascular functions, and their antagonism can lead to therapeutic effects in conditions like hypertension and heart failure.
Key Findings:
- The compound has shown promise in modulating cardiovascular functions by blocking endothelin receptors, which are implicated in various pathophysiological conditions.
- Structure-activity relationship studies suggest that modifications to the phenyl ring can significantly influence the potency and selectivity of these compounds.
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on ethenesulfonamide derivatives, revealing essential substitutional requirements for selective action on ETA and ETB receptors. The best QSAR models derived from these studies indicate high correlation coefficients (R² values ranging from 0.729 to 0.864), suggesting robust predictive power regarding biological activity .
Table 1: QSAR Model Summary
Model | Correlation Coefficient (R²) | Predictive Power (%) |
---|---|---|
Model 1 | 0.854 | 72.90 |
Model 2 | 0.820 | 68.80 |
Model 3 | 0.864 | 74.60 |
Pharmacological Activities
Imidazole-containing compounds are known for their diverse pharmacological activities. Studies have reported various biological activities associated with imidazole derivatives, including:
- Antibacterial
- Antitumor
- Anti-inflammatory
- Antidiabetic
These activities are attributed to the imidazole ring's ability to interact with multiple biological targets .
Table 2: Biological Activities of Imidazole Derivatives
Activity Type | Examples of Effects |
---|---|
Antibacterial | Effective against Staphylococcus aureus, E. coli |
Antitumor | Inhibition of tumor cell proliferation |
Anti-inflammatory | Reduction of inflammatory cytokines |
Antidiabetic | Improvement of insulin sensitivity |
Properties
IUPAC Name |
(E)-2-phenyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-25(24,15-9-16-6-2-1-3-7-16)21-12-14-22-13-11-20-18(22)17-8-4-5-10-19-17/h1-11,13,15,21H,12,14H2/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHESVKXUEHINHL-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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